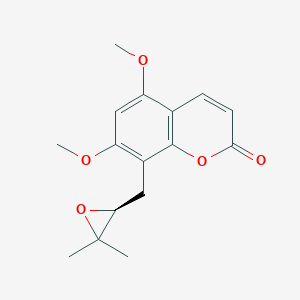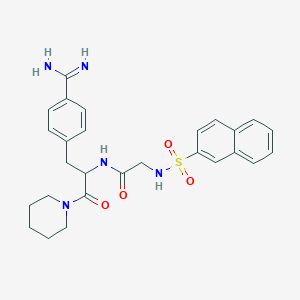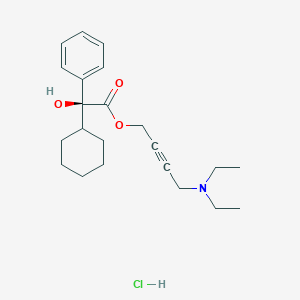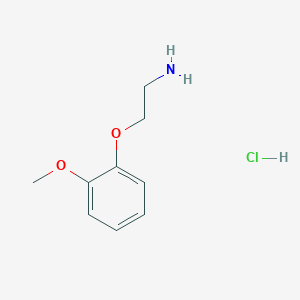
1-(3,4-Dimetoxifenil)propan-1-ona
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)propan-1-one (DMPP) is an organic compound belonging to the class of phenylpropanones. It is a colorless liquid with a sweet, floral, fruity aroma and has been used as a flavoring agent in food and beverages. DMPP has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential applications in the fields of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Síntesis orgánica
1-(3,4-Dimetoxifenil)propan-1-ona: se utiliza en la síntesis orgánica como precursor de varios compuestos bioactivos. Su estructura permite la adición de Michael de N-heterociclos a las chalconas, lo que constituye un paso clave en la síntesis de compuestos con actividad biológica potencial .
Catálisis
El compuesto sirve como sustrato en protocolos catalíticos que buscan una perspectiva más sostenible en la síntesis química. Está involucrado en reacciones que presentan buenas métricas verdes, lo que indica un enfoque respetuoso con el medio ambiente .
Desarrollo de compuestos bioactivos
Este producto químico es un bloque de construcción en el desarrollo de compuestos bioactivos. Específicamente, se utiliza en la preparación de cetonas β-azolil, que son conocidas por su variedad de efectos biológicos, incluyendo propiedades fungicidas, bactericidas y herbicidas .
Investigación farmacéutica
En la investigación farmacéutica, This compound es un candidato para la creación de nuevos medicamentos debido a sus características estructurales que facilitan la unión con las moléculas diana mediante enlaces de hidrógeno .
Química verde
El compuesto es significativo en la química verde por su papel en reacciones que minimizan los residuos y evitan el uso de sustancias peligrosas. Su uso en protocolos sostenibles contribuye al desarrollo de métodos de síntesis ecológicos .
Química heterocíclica
También es importante en la química heterocíclica, donde las unidades heteroaromáticas que contienen nitrógeno son frecuentes. Estas estructuras son esenciales en los productos naturales y los compuestos sintéticos que presentan actividad biológica .
Mecanismo De Acción
Target of Action
This compound is a derivative of propiophenone, and it’s often used in organic synthesis
Mode of Action
As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules . .
Biochemical Pathways
Given its use in organic synthesis, it’s plausible that it may be involved in various biochemical reactions, potentially affecting multiple pathways
Result of Action
As a compound used in organic synthesis, it likely induces changes at the molecular level, which could potentially translate to cellular effects . .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSBQOMJGZBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171427 | |
| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1835-04-7 | |
| Record name | Propioveratrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propioveratrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-(3,4-Dimethoxyphenyl)propan-1-one (C11H14O3) was isolated from the stems of Trigonostemon xyphophylloides, a plant belonging to the Trigonostemon genus of the Euphorbiaceae family []. Structurally, the molecule is approximately planar [].
A: While the research primarily focuses on the isolation and structural characterization of 1-(3,4-Dimethoxyphenyl)propan-1-one, the source plant, Trigonostemon xyphophylloides, is traditionally used in folk medicine []. This suggests further research into the biological activity and potential medicinal properties of 1-(3,4-Dimethoxyphenyl)propan-1-one is warranted.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)










![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)